molecular formula C18H23ClN4O3S2 B2551112 N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251627-21-0

N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2551112
CAS No.: 1251627-21-0
M. Wt: 442.98
InChI Key: IAZQFVDUPHYVEV-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O3S2 and its molecular weight is 442.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 30720-25-3

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of nucleosidase enzymes, which are crucial for bacterial survival.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins . This potential makes them candidates for further investigation in cancer therapy.

Case Study 1: Antibacterial Efficacy

In a study conducted by Siu et al. (2008), a related pyrazole derivative demonstrated significant inhibitory activity against Staphylococcus aureus. The study utilized a series of in vitro assays to test the compound's effectiveness, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

A study published in MDPI highlighted the anti-inflammatory mechanisms of pyrazole derivatives. The researchers found that these compounds significantly reduced inflammation markers in animal models of arthritis. The reduction in cytokine levels was attributed to the inhibition of NF-kB signaling pathways .

Summary of Research Findings

Activity TypeMechanism of ActionReference
AntibacterialInhibition of nucleosidase enzymesSiu et al. (2008)
Anti-inflammatoryInhibition of COX and reduction of cytokinesMDPI Study
AnticancerInduction of apoptosis in cancer cell linesResearch Review

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S2/c1-2-22-13-16(17(24)20-8-7-14-3-5-15(19)6-4-14)18(21-22)28(25,26)23-9-11-27-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZQFVDUPHYVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.